molecular formula C13H18O B14341697 2-Benzyl-3-ethyl-2,3-dimethyloxirane CAS No. 92511-27-8

2-Benzyl-3-ethyl-2,3-dimethyloxirane

Cat. No.: B14341697
CAS No.: 92511-27-8
M. Wt: 190.28 g/mol
InChI Key: NLKYSMLNRPWQSS-UHFFFAOYSA-N
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Description

2-Benzyl-3-ethyl-2,3-dimethyloxirane is an organic compound belonging to the class of epoxides. Epoxides are cyclic ethers with a three-membered ring, consisting of an oxygen atom and two carbon atoms. This compound is characterized by its unique structure, which includes a benzyl group, an ethyl group, and two methyl groups attached to the oxirane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-ethyl-2,3-dimethyloxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes. For instance, the reaction of a suitable alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), can yield the desired epoxide. The reaction typically occurs under mild conditions, with the peracid acting as the oxidizing agent .

Industrial Production Methods

Industrial production of epoxides often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The choice of catalyst, temperature, and pressure are critical factors in the industrial synthesis of this compound. Catalysts such as titanium silicalite-1 (TS-1) are commonly used in the epoxidation of alkenes to produce epoxides on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-ethyl-2,3-dimethyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

2-Benzyl-3-ethyl-2,3-dimethyloxirane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research on epoxides like this compound includes their potential use in drug development and as intermediates in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-ethyl-2,3-dimethyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-3-ethyl-2,3-dimethyloxirane is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. The combination of the benzyl, ethyl, and methyl groups makes this compound versatile in various chemical reactions and applications .

Properties

CAS No.

92511-27-8

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-benzyl-3-ethyl-2,3-dimethyloxirane

InChI

InChI=1S/C13H18O/c1-4-12(2)13(3,14-12)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3

InChI Key

NLKYSMLNRPWQSS-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)(C)CC2=CC=CC=C2)C

Origin of Product

United States

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